6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride
Description
6,7,8,9-Tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium; chloride (CAS: 100347-66-8) is a quaternary ammonium compound featuring a fused benzofuran-pyridine core with a tetrahydro-saturated ring system. Its structure includes a benzofuran moiety fused to a partially saturated pyridine ring, where the nitrogen atom is quaternized, and chloride serves as the counterion .
Properties
CAS No. |
49540-52-5 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h5-7H,1-4H2;1H |
InChI Key |
LMESQLGNOVFCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzofuran with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with tailored properties .
2. Biology
- Biological Activity Investigation : Researchers are exploring the interactions of this compound with biomolecules to assess its biological activities. Preliminary studies suggest potential effects on cellular pathways and enzyme activity, which could lead to insights into its therapeutic uses.
3. Medicine
- Therapeutic Properties : The compound is being investigated for its potential as a lead compound in drug discovery. Its structure may contribute to various pharmacological effects, making it a candidate for further studies in medicinal chemistry .
4. Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties may enhance the performance of materials used in coatings, adhesives, and other applications where chemical stability is essential .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of 6,7,8,9-tetrahydro- benzofuro[3,2-c]pyridin-2-ium; chloride involved cyclization reactions of substituted benzofurans with pyridine derivatives under controlled conditions. The resulting compound was characterized using spectroscopic methods (NMR and IR), confirming its structural integrity and purity.
In vitro assays were conducted to evaluate the compound's cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying these effects.
Case Study 3: Industrial Application in Coatings
The compound was incorporated into a polymer matrix to enhance the thermal stability and chemical resistance of coatings used in automotive applications. Testing showed improved performance metrics compared to standard formulations, indicating its utility in industrial settings.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
[1]Benzofuro[3,2-c]pyridine Derivatives
- Compound 5 ([1]Benzofuro[3,2-c]pyridine): Synthesized via reduction of a chlorinated intermediate (compound 4), this non-quaternized analogue lacks the tetrahydro saturation and ammonium group. It exhibits higher aromaticity and reduced solubility compared to the target compound due to the absence of the charged nitrogen .
- Compound 7 ([1]Benzofuro[3,2-c]pyridine-1-carbonitrile): Features a cyano substituent introduced via the Reissert-Henze reaction. The electron-withdrawing cyano group enhances electrophilicity, contrasting with the electron-deficient quaternary ammonium group in the target compound .
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidine (CAS: 1132690-77-7)
- Structural Difference: Replaces the pyridine ring with a pyrimidine, introducing an additional nitrogen atom.
- Applications : Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents, suggesting divergent pharmacological profiles compared to the benzofuropyridinium chloride .
Heterocyclic Systems with Tetrahydro Saturation
2-Chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine Dihydrochloride (CAS: 1003591-00-1)
- Core Structure : A pyridoazepine system with a seven-membered azepine ring instead of the fused benzofuran-pyridine.
- The dihydrochloride salt enhances solubility but differs in counterion stoichiometry compared to the monochloride target compound .
Org 30067 and Org 10490 (Dibenzoxazecine Derivatives)
- Structural Features : Dibenzoxazecine cores with tetrahydro saturation and (Z)-2-butenedioate salts.
- Functional Comparison : These compounds, used as salts, highlight the importance of counterions in modulating bioavailability. The butenedioate anion may confer different pharmacokinetic properties compared to chloride .
Functionalized Derivatives
4-(Hydroxymethyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one
- Key Modifications : Incorporates a chromen-2-one (coumarin) moiety and a hydroxymethyl group.
6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine Hydrochloride
- Core Structure : Dibenzofuran with an amine substituent.
- Comparison : The amine group enables nucleophilic reactivity, contrasting with the quaternary ammonium’s fixed positive charge. This compound may serve as a building block for antidepressants or anticonvulsants .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis involves cyclization and quaternization steps , whereas analogues like pyridoazepines require azepine ring formation .
- Biological Relevance : Benzofuropyridinium derivatives may act as intermediates for CNS-targeting drugs, whereas pyrimidine analogues (e.g., CAS 1132690-77-7) are explored in kinase inhibition .
- Solubility and Bioavailability : Quaternary ammonium salts (e.g., target compound) exhibit high water solubility, whereas neutral analogues (e.g., compound 5) require functionalization for improved pharmacokinetics .
Biological Activity
6,7,8,9-Tetrahydro- benzofuro[3,2-c]pyridin-2-ium; chloride (CAS Number: 49540-52-5) is a compound characterized by a unique fused benzofuran and pyridine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including neurotropic effects and interactions with various biological targets.
The molecular formula of 6,7,8,9-tetrahydro- benzofuro[3,2-c]pyridin-2-ium; chloride is with a molecular weight of approximately 209.67 g/mol. Key physical properties include:
- Boiling Point : 305.5ºC at 760 mmHg
- Flash Point : 139.9ºC
- LogP : 3.50860
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may modulate receptor activity or enzyme function, leading to various pharmacological effects. However, detailed studies are still required to elucidate the exact mechanisms involved.
Antiplatelet and Vasodilatory Effects
Recent studies have shown that derivatives of this compound exhibit significant antiplatelet and vasodilatory activities. In particular, certain hybrids linked to the benzofuro-pyridine structure demonstrated an IC50 value lower than that of acetylsalicylic acid (aspirin), indicating a potent effect on platelet aggregation and vascular relaxation .
Neurotropic Activity
Research indicates that compounds related to 6,7,8,9-tetrahydro- benzofuro[3,2-c]pyridin-2-ium; chloride possess notable neurotropic properties. In animal models of seizures induced by thiosemicarbazide (TSC), these compounds increased the latency period before convulsions occurred by up to 4.37 times compared to control groups . This suggests potential applications in treating neurological disorders.
Case Studies
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of various pyridine-based compounds in TSC seizure models. The most active derivatives significantly prolonged seizure latency times, indicating their potential as therapeutic agents for epilepsy .
- Vasodilatory Response : Another investigation focused on the vasodilatory properties of related compounds in vitro and in vivo. The results indicated that these compounds could effectively lower blood pressure and improve blood flow through vasodilation mechanisms .
Research Findings Summary Table
| Property/Activity | Value/Effect |
|---|---|
| Molecular Formula | C11H12ClNO |
| Molecular Weight | 209.67 g/mol |
| Boiling Point | 305.5ºC |
| Flash Point | 139.9ºC |
| Antiplatelet IC50 | Lower than acetylsalicylic acid |
| Seizure Latency Increase | Up to 4.37 times |
| Neurotropic Activity | Significant in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
